molecular formula C18H16FN3O3 B2540772 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one CAS No. 1396854-95-7

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one

Cat. No.: B2540772
CAS No.: 1396854-95-7
M. Wt: 341.342
InChI Key: FLOMFYIQEZRKFF-UHFFFAOYSA-N
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Description

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
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Biological Activity

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-fluoro-4-methoxybenzyl)pyridin-2(1H)-one is a novel derivative featuring a 1,2,4-oxadiazole core, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H15FN4O2
  • Molecular Weight : 300.31 g/mol
  • IUPAC Name : this compound

The oxadiazole ring is known for its ability to enhance biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide spectrum of biological activities, including:

  • Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole moiety have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that such compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi .
  • Anticancer Potential : The compound has been evaluated for its anticancer activity. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that it may act by targeting specific enzymes involved in cancer cell survival and proliferation .
  • Anti-inflammatory Effects : Certain oxadiazole derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer progression and inflammation. For example, it has been shown to affect the activity of thymidylate synthase and histone deacetylases (HDACs), which are crucial in cancer biology .
  • Receptor Modulation : It acts as a modulator at various receptor sites, potentially influencing signaling pathways associated with cell survival and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of oxadiazole derivatives similar to the compound :

StudyFindingsReference
Dhumal et al. (2016)Identified strong antitubercular activity against Mycobacterium bovis BCG with certain oxadiazole derivatives
Desai et al. (2018)Reported significant antimicrobial effects against S. aureus and E. coli
Paruch et al. (2020)Developed 2,5-disubstituted oxadiazoles with promising antibacterial activity

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(3-fluoro-4-methoxyphenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-24-15-7-4-11(9-14(15)19)10-22-8-2-3-13(18(22)23)17-20-16(21-25-17)12-5-6-12/h2-4,7-9,12H,5-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOMFYIQEZRKFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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